

Spectroscopic Profile of 4,5-Difluoro-2-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **4,5-Difluoro-2-methoxybenzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4,5-Difluoro-2-methoxybenzonitrile**. While experimental data for this specific molecule is not readily available in the public domain, this document outlines the expected spectroscopic characteristics based on its structure and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

4,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine atoms and the methoxy and nitrile functional groups are expected to impart unique electronic and steric properties to the molecule, making its structural elucidation and characterization by spectroscopic methods crucial for its application in drug design and development.

Spectroscopic Data

Due to the limited availability of public experimental data, the following tables summarize the predicted mass spectrometry data. For NMR and IR, typical spectral regions for the functional

groups present in **4,5-Difluoro-2-methoxybenzonitrile** are discussed in the experimental protocols.

Mass Spectrometry (MS) Data

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of **4,5-Difluoro-2-methoxybenzonitrile**. This data is computationally generated and serves as a reference for experimental analysis.[\[1\]](#)

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	170.04120
$[\text{M}+\text{Na}]^+$	192.02314
$[\text{M}-\text{H}]^-$	168.02664
$[\text{M}+\text{NH}_4]^+$	187.06774
$[\text{M}+\text{K}]^+$	207.99708
$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	152.03118
$[\text{M}+\text{HCOO}]^-$	214.03212
$[\text{M}+\text{CH}_3\text{COO}]^-$	228.04777
$[\text{M}]^+$	169.03337

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **4,5-Difluoro-2-methoxybenzonitrile** is not currently available in public databases. The expected chemical shifts for ^1H , ^{13}C , and ^{19}F NMR are discussed in the experimental protocols section.

Infrared (IR) Spectroscopy Data

Experimental IR data for **4,5-Difluoro-2-methoxybenzonitrile** is not currently available. The expected vibrational frequencies for the functional groups are discussed in the experimental

protocols section.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of aromatic compounds like **4,5-Difluoro-2-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **4,5-Difluoro-2-methoxybenzonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Cap the NMR tube securely.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Solvent: CDCl_3
- Expected Chemical Shifts (δ):
 - Aromatic Protons (H-3 and H-6): Expected in the range of 6.5-8.0 ppm. The electron-withdrawing nature of the fluorine and nitrile groups, and the electron-donating effect of the methoxy group will influence the exact shifts. Splitting patterns will arise from coupling to each other and to the fluorine atoms.

- Methoxy Protons (-OCH₃): A singlet is expected in the range of 3.5-4.0 ppm.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Solvent: CDCl₃
- Expected Chemical Shifts (δ):
 - Aromatic Carbons: Expected in the range of 100-160 ppm. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
 - Nitrile Carbon (-CN): A weak signal expected in the range of 115-125 ppm.
 - Methoxy Carbon (-OCH₃): Expected in the range of 55-65 ppm.

¹⁹F NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Reference: CFCl₃ (external or internal).
- Solvent: CDCl₃
- Expected Chemical Shifts (δ):
 - Aromatic Fluorines: Expected in the range of -100 to -150 ppm relative to CFCl₃. The two fluorine atoms will likely show distinct signals due to their different chemical environments, and will exhibit coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4,5-Difluoro-2-methoxybenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

IR Spectrum Acquisition:

- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Expected Vibrational Frequencies (ν):
 - C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2260 cm^{-1} .
 - C-O Stretch (Aryl Ether): A strong band in the region of 1200-1275 cm^{-1} (asymmetric) and a medium band around 1000-1075 cm^{-1} (symmetric).
 - C-F Stretch (Aryl Fluoride): Strong bands in the region of 1100-1400 cm^{-1} .
 - C-H Stretch (Aromatic): Bands above 3000 cm^{-1} .
 - C=C Stretch (Aromatic Ring): Multiple bands in the 1450-1600 cm^{-1} region.
 - C-H Bending (Aromatic): Bands in the 690-900 cm^{-1} region, which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI):

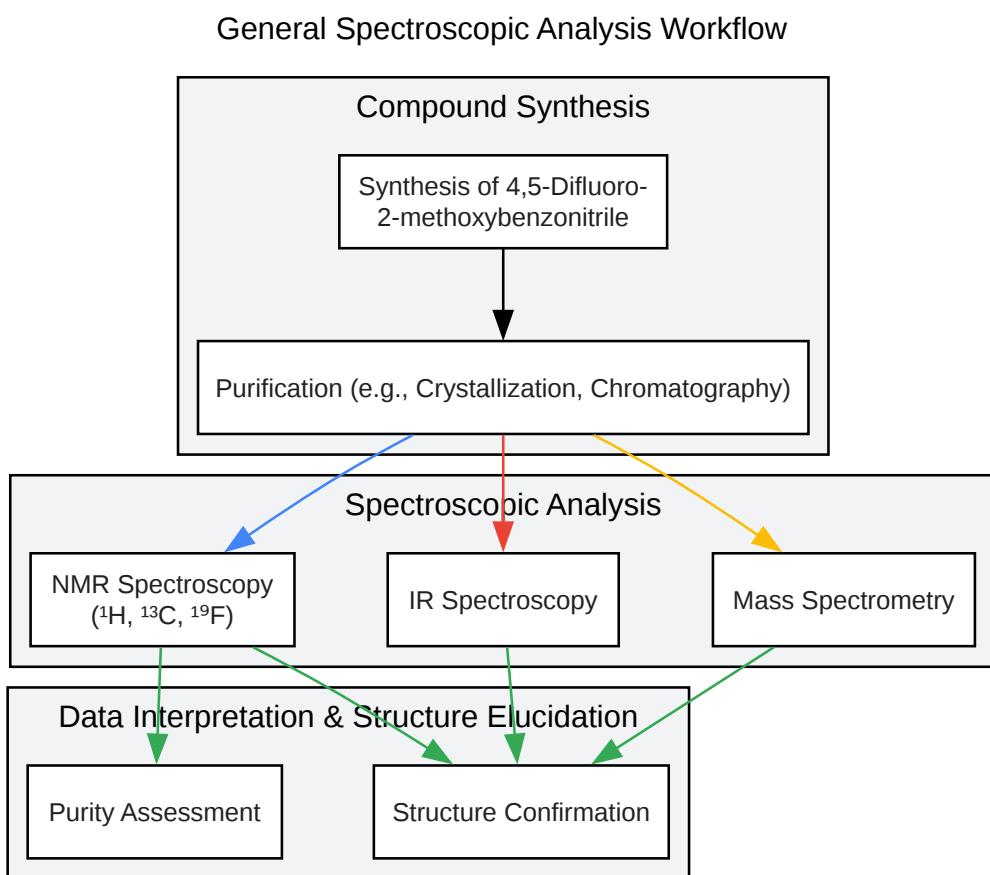
- Prepare a dilute solution of **4,5-Difluoro-2-methoxybenzonitrile** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

Mass Spectrum Acquisition (ESI):

- Ionization Mode: Positive or negative ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Expected Observations:
 - Molecular Ion Peak: In positive mode, the $[\text{M}+\text{H}]^+$ ion at m/z 170.04120 or the $[\text{M}+\text{Na}]^+$ ion at m/z 192.02314 would be expected.^[1] In negative mode, the $[\text{M}-\text{H}]^-$ ion at m/z 168.02664 would be anticipated.^[1]
 - Isotope Pattern: The presence of carbon and other elements will result in a characteristic isotopic distribution for the molecular ion peak.
 - Fragmentation: Fragmentation patterns will depend on the ionization energy and the instrument used. Common losses could include the methoxy group or the nitrile group.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like **4,5-Difluoro-2-methoxybenzonitrile**.



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Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and structure confirmation.

Conclusion

The spectroscopic characterization of **4,5-Difluoro-2-methoxybenzonitrile** is essential for its use in research and development. While experimental data is not widely accessible, the provided protocols and predicted mass spectrometry data offer a solid foundation for its analysis. The combination of NMR, IR, and MS will provide unambiguous confirmation of its chemical structure and purity, which is a prerequisite for its application in the synthesis of novel bioactive molecules and advanced materials. Researchers are encouraged to acquire

experimental data following the outlined protocols to contribute to the public knowledge base for this compound.

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References

- 1. PubChemLite - 4,5-difluoro-2-methoxybenzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
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